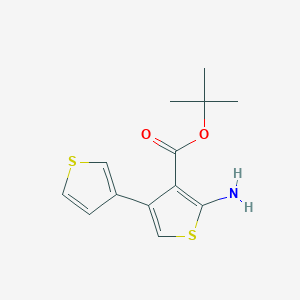

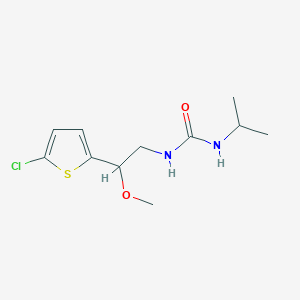

Tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl compounds involves various strategies, including nucleophilic substitutions, radical reactions, and the use of chiral auxiliaries. For instance, tert-butyl phenylazocarboxylates are used as building blocks and can undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions . Chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate are synthesized from L-alanine and used in dipeptide synthesis . The synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves amination using CuI, ethylene glycol, and potassium phosphate .

Molecular Structure Analysis

The molecular structures of tert-butyl compounds are characterized using various spectroscopic methods, including FTIR, NMR, and X-ray crystallography. For example, the structure of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was characterized using ESI-MS, 1H NMR, and elementary analysis . X-ray crystallographic analysis was used to characterize the molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .

Chemical Reactions Analysis

Tert-butyl compounds can participate in a variety of chemical reactions. Radical reactions of tert-butyl phenylazocarboxylates include oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling . Schiff base compounds are synthesized by coupling tert-butyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate with aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds in the crystal structure of certain tert-butyl compounds can affect their stability and reactivity . The tert-butyl group itself is known for its steric bulk, which can influence the reactivity and solubility of the compounds it is part of.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Research in organic synthesis has explored the utility of thiophene derivatives in complex reactions. For instance, rhodium-catalyzed enantioselective additions and the preparation of tert-butyl derivatives demonstrate the compound's role in synthesizing chiral molecules and intermediates for further chemical transformations (Storgaard & Ellman, 2009).

Material Science and Polymer Chemistry

Thiophene-containing polymers have garnered attention for their electronic properties. The synthesis of regioregular polythiophenes with pendant phenoxyl radicals highlights the application of thiophene derivatives in creating high-spin organic polymers, which are of interest for electronic and optoelectronic devices (Miyasaka et al., 2000).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, thiophene derivatives have been synthesized for their potential biological activities. The creation of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and their antinociceptive activity study showcase the relevance of thiophene analogs in designing compounds with potential therapeutic benefits (Shipilovskikh et al., 2020).

Spectroscopy and Mass Spectrometry

The study of mass spectra of new heterocycles, including electron impact and chemical ionization mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates, contributes to understanding the fragmentation patterns and stability of thiophene derivatives, which is essential for their identification and structural analysis (Klyba et al., 2019).

Chemical Synthesis Techniques

Advancements in synthesis techniques, such as the activation of carboxylic acids with tert-butyl derivatives for efficient formation of amides or peptides, demonstrate the versatility of thiophene derivatives in facilitating a wide range of chemical transformations (Basel & Hassner, 2002).

Mecanismo De Acción

Target of Action

The compound belongs to the class of thiophene derivatives. Thiophene derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . .

Mode of Action

The mode of action of thiophene derivatives can vary greatly depending on the specific compound and its targets. Some thiophene derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors

Biochemical Pathways

Thiophene derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some thiophene derivatives have been found to have anti-inflammatory and analgesic activities, suggesting they may affect pathways related to inflammation and pain perception

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some thiophene derivatives have been found to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that thiophene derivatives have been used as molecular skeletons in a significant number of synthetic inhibitors of microtubule polymerization . This suggests that Tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate may interact with enzymes, proteins, and other biomolecules involved in microtubule assembly and disassembly.

Molecular Mechanism

Based on its structural similarity to other thiophene derivatives, it is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

tert-butyl 2-amino-4-thiophen-3-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S2/c1-13(2,3)16-12(15)10-9(7-18-11(10)14)8-4-5-17-6-8/h4-7H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACHPHLRYOJXJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1C2=CSC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)

![N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528720.png)

![N-(3,3-diphenylpropyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2528724.png)

![(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2528726.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2528730.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)

![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)

![7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B2528737.png)

![3-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2528738.png)